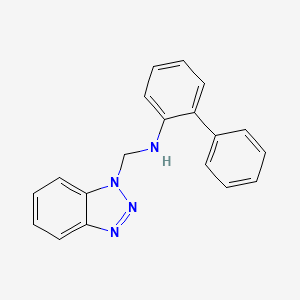

N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine: is a chemical compound that features a benzotriazole moiety linked to a biphenyl structure via a methylene bridge

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine typically involves the reaction of benzotriazole with biphenyl-2-amine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. The process may involve the use of coupling agents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, exhibit significant antimicrobial properties. For instance, studies have shown that related benzotriazole compounds possess antibacterial and antifungal activities against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains . The structure of benzotriazole enhances its interaction with biological targets, making it a candidate for further development as an antimicrobial agent.

Antiviral Properties

Recent investigations have focused on the potential of benzotriazole derivatives in combating viral infections. Specifically, compounds derived from benzotriazole have been evaluated for their inhibitory effects on the SARS-CoV-2 virus. These studies suggest that modifications to the benzotriazole scaffold can lead to enhanced antiviral activity, highlighting the importance of structure-based optimization in drug design .

Material Science

UV Stabilizers

this compound is utilized as a UV stabilizer in various polymer formulations. Benzotriazoles are known to absorb UV radiation and prevent photodegradation of materials, making them valuable in the production of plastics, coatings, and other materials exposed to sunlight . The compound's ability to stabilize polymers against UV light contributes to the longevity and durability of consumer products.

Corrosion Inhibitors

In the field of corrosion science, benzotriazole derivatives serve as effective corrosion inhibitors for metals. The compound can form protective layers on metal surfaces, thereby reducing corrosion rates in various environments. This application is particularly relevant in industries where metal components are exposed to harsh conditions .

Environmental Chemistry

Chemical Screening Assessments

The environmental impact of benzotriazoles, including this compound, has been evaluated through chemical screening assessments. These assessments focus on the persistence and toxicity of benzotriazole compounds in aquatic environments, considering their potential effects on ecosystems . Understanding these environmental interactions is crucial for regulatory compliance and sustainable chemical management.

Case Studies

Mecanismo De Acción

The mechanism by which N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with target molecules, leading to the modulation of their activity. This compound can also act as a ligand, binding to metal ions and forming stable coordination complexes.

Comparación Con Compuestos Similares

- N-(1H-benzotriazol-1-ylmethyl)formamide

- N-(1H-benzotriazol-1-ylmethyl)-N-methyl-1H-benzotriazole-1-methanamine

- N-(1H-benzotriazol-1-ylmethyl)benzamide

Uniqueness: N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzotriazole derivatives, making it suitable for specific applications in various fields.

Actividad Biológica

N-(1H-benzotriazol-1-ylmethyl)biphenyl-2-amine, a compound featuring a benzotriazole moiety, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The compound this compound consists of a biphenyl structure linked to a benzotriazole group. The presence of the benzotriazole moiety is significant due to its known biological activities.

1. Antibacterial Activity

Several studies have demonstrated the antibacterial properties of benzotriazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5–25 μg/mL |

| Other Benzotriazole Derivatives | Escherichia coli | 50 μg/mL |

The antibacterial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic processes .

2. Antifungal Activity

Benzotriazole derivatives have also shown promising antifungal effects. For instance, related compounds have been reported to exhibit significant antifungal activity against pathogenic fungi, with some derivatives demonstrating MIC values comparable to established antifungal agents.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 25–50 μg/mL |

| Other Benzotriazole Derivatives | Aspergillus niger | 50 μg/mL |

The mechanism of action for antifungal activity is believed to involve interference with ergosterol biosynthesis, crucial for fungal cell membrane integrity .

3. Anticancer Activity

Recent studies have explored the potential anticancer properties of benzotriazole derivatives. The compound this compound has shown promise in inhibiting the growth of various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Breast Cancer Cells | 10–20 μM | Induction of apoptosis |

| Lung Cancer Cells | 15–30 μM | Cell cycle arrest |

The anticancer effects are hypothesized to result from the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several benzotriazole derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Screening

In another investigation, researchers assessed the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that the compound significantly inhibited cell viability in a dose-dependent manner, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry and molecular assays .

Propiedades

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4/c1-2-8-15(9-3-1)16-10-4-5-11-17(16)20-14-23-19-13-7-6-12-18(19)21-22-23/h1-13,20H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGJACDDPHZDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NCN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.